High-Yield, Regiospecific Synthesis of 1,1,2-Trifluoro-1,3-butadiene
The target compound undergoes a phase-transfer-catalyzed dehydrohalogenation with KOH and tetrabutylammonium bromide to afford 1,1,2-trifluoro-1,3-butadiene in a reported yield of 95-97% [1]. This yield is significantly higher than the 36% yield reported for an alternative, multi-step route starting from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane [2].
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 95-97% yield to 1,1,2-trifluoro-1,3-butadiene |
| Comparator Or Baseline | Alternative synthesis from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane: 36% yield |
| Quantified Difference | 59-61 absolute percentage point increase in yield |
| Conditions | Target: KOH, n-Bu4NBr (PTC), phase-transfer dehydrohalogenation. Comparator: Zn/ZnCl2 in DMSO, 90 °C, 4 h, followed by workup. |
Why This Matters
This large yield differential directly translates to lower cost per gram of the final diene building block and reduces waste, making procurement of this specific precursor a more economically and environmentally sound decision.
- [1] Matsuo, N.; Kende, A. S. 1,1,2-Trifluoro-1,3-butadiene: a convenient C4 intermediate for functionalized monofluoroolefins. J. Org. Chem. 1988, 53 (10), 2304–2308. View Source
- [2] US Patent US2003181615A1. Preparation of 4-bromo-1,1,2-trifluoro-1-butene. View Source
